molecular formula C18H14FNO2S B11790767 2-(4-(4-Fluoro-3-methylphenyl)-2-phenylthiazol-5-yl)acetic acid

2-(4-(4-Fluoro-3-methylphenyl)-2-phenylthiazol-5-yl)acetic acid

Cat. No.: B11790767
M. Wt: 327.4 g/mol
InChI Key: WPKLLVLWLRRWJV-UHFFFAOYSA-N
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Description

2-(4-(4-Fluoro-3-methylphenyl)-2-phenylthiazol-5-yl)acetic acid is a complex organic compound that features a thiazole ring, a phenyl group, and a fluoro-substituted methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Fluoro-3-methylphenyl)-2-phenylthiazol-5-yl)acetic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include the use of high-efficiency catalysts, automated reaction systems, and stringent quality control measures to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Fluoro-3-methylphenyl)-2-phenylthiazol-5-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or alkanes.

Scientific Research Applications

2-(4-(4-Fluoro-3-methylphenyl)-2-phenylthiazol-5-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-(4-Fluoro-3-methylphenyl)-2-phenylthiazol-5-yl)acetic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(4-Fluoro-3-methylphenyl)-2-phenylthiazol-5-yl)acetic acid is unique due to its combination of a thiazole ring, a phenyl group, and a fluoro-substituted methylphenyl group. This unique structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry.

Properties

Molecular Formula

C18H14FNO2S

Molecular Weight

327.4 g/mol

IUPAC Name

2-[4-(4-fluoro-3-methylphenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C18H14FNO2S/c1-11-9-13(7-8-14(11)19)17-15(10-16(21)22)23-18(20-17)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,21,22)

InChI Key

WPKLLVLWLRRWJV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(SC(=N2)C3=CC=CC=C3)CC(=O)O)F

Origin of Product

United States

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